Ouabanginone

Description

Classification within the Cardiac Glycoside Family

Cardiac glycosides are a class of naturally derived steroid-like compounds. ontosight.ainih.govnih.gov They are characterized by a steroid nucleus linked to a lactone ring at the C17 position and often a sugar moiety at the C3 position. nih.gov This family of compounds is broadly divided into two main subclasses based on the type of lactone ring attached to the steroid core. nih.gov

Ouabanginone belongs to the cardenolide subclass of cardiac glycosides. nih.govwikipedia.org A defining feature of cardenolides is the presence of a five-membered unsaturated lactone ring, specifically a butenolide ring, at the C17 position of the steroid backbone. nih.govwikipedia.orgtaylorandfrancis.com The term "cardenolide" is derived from the Greek word "kardia," meaning heart, reflecting the well-known cardiac activity of many compounds in this class. wikipedia.org Cardenolides are C(23) steroids, meaning they have a total of 23 carbon atoms, with methyl groups typically located at the C-10 and C-13 positions. nih.govwikipedia.org The steroid nucleus itself is composed of four fused rings. ontosight.ai

The primary structural distinction between the two main subclasses of cardiac glycosides lies in the lactone ring at C17. While cardenolides, like this compound, possess a five-membered butenolide ring, the other subclass, bufadienolides, features a six-membered α-pyrone ring. nih.gov

This compound is structurally related to ouabain (B1677812), another well-known cardenolide. ontosight.airesearchgate.net Ouabain is the glycoside form, meaning it has a sugar molecule attached to the steroid core, whereas this compound is a term used for a related aglycone or a derivative thereof. researchgate.netrsc.orgnih.gov The aglycone of ouabain is ouabagenin (B150419). rsc.orgnih.gov Ouabagenin is a highly oxygenated steroid, featuring multiple hydroxyl groups which contribute to its complex three-dimensional structure. researchgate.netnih.govnih.gov The synthesis of ouabagenin is a complex process that involves the assembly of the AB-ring, D-ring, and the butenolide moiety. rsc.org

Table 1: Structural Comparison of Cardiac Glycoside Subclasses

| Feature | Cardenolides | Bufadienolides |

|---|---|---|

| Lactone Ring at C17 | Five-membered (butenolide) | Six-membered (α-pyrone) |

| Example | Ouabain, Digoxin | Bufalin, Marinobufagenin |

Historical Context of this compound Discovery and Initial Research

The study of cardiac glycosides has a long history, with many of these compounds being isolated from plant sources. nih.govmhmedical.comphiladelphia.edu.jo

This compound was first identified as a novel tetranortriterpenoid from the stem bark of Teclea ouabangiensis, a plant belonging to the Meliaceae family. ukzn.ac.zaresearchgate.net It was isolated along with other known and new triterpenoids. researchgate.net More recently, this compound has also been isolated from the leaves and branches of Choerospondias axillaris. researchgate.netresearchgate.net The discovery of this compound in these plant species has contributed to the broader understanding of the chemical diversity of natural products. ukzn.ac.zaresearchgate.net

Initial research on compounds isolated from plants like Teclea ouabangiensis was often driven by an interest in their potential biological activities. ukzn.ac.za The broader class of cardiac glycosides, to which this compound belongs, has long been a subject of intense research due to their effects on cardiac tissue. nih.govmhmedical.com Over time, research interest in specific cardiac glycosides has evolved. While the cardiac effects are well-documented, more recent studies have begun to explore other potential biological activities of these compounds, including their effects on various cell lines. nih.govrsc.org The complex and unique structure of compounds like ouabagenin, the aglycone of ouabain, has also made them challenging and attractive targets for total synthesis by organic chemists. rsc.orgnih.govnih.gov This synthetic work is crucial for confirming structures and providing material for further biological investigation. nih.gov

Table 2: Botanical Sources of this compound

| Plant Species | Family | Part of Plant |

|---|---|---|

| Teclea ouabangiensis | Meliaceae | Stem bark |

| Choerospondias axillaris | Anacardiaceae | Leaves and branches |

Structure

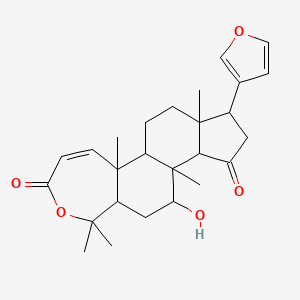

2D Structure

Properties

CAS No. |

105404-74-8 |

|---|---|

Molecular Formula |

C26H34O5 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

1-(furan-3-yl)-4-hydroxy-3b,6,6,10a,12a-pentamethyl-2,3a,4,5,5a,10b,11,12-octahydro-1H-indeno[6,7-g][2]benzoxepine-3,8-dione |

InChI |

InChI=1S/C26H34O5/c1-23(2)19-13-20(28)26(5)18(25(19,4)10-7-21(29)31-23)6-9-24(3)16(12-17(27)22(24)26)15-8-11-30-14-15/h7-8,10-11,14,16,18-20,22,28H,6,9,12-13H2,1-5H3 |

InChI Key |

IOUNSQHQRUORKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC(=O)O1)C)CCC4(C3C(=O)CC4C5=COC=C5)C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Considerations of Ouabanginone

Primary Botanical Sources of Ouabanginone

This compound has been identified and isolated from several distinct plant species. The primary sources documented in scientific literature are detailed below.

Strophanthus gratus (Ouabaio) as a Source

A common point of confusion arises from the similarity in name between "this compound" and "ouabain," a well-known cardiac glycoside. While Strophanthus gratus is a notable source of ouabain (B1677812), there is no scientific evidence to suggest that it produces this compound. seedsandall.co.zanih.gov Strophanthus gratus, a member of the Apocynaceae family, is recognized for its production of potent cardiac glycosides, which have a history of use in traditional medicine. seedsandall.co.zaplantiary.compicturethisai.com However, the chemical constituents of Strophanthus gratus are distinct from the limonoids found in the sources of this compound. nih.gov

Occurrence in Teclea ouabanguiensis

The stem bark of Teclea ouabanguiensis, a plant from the Rutaceae family, is a confirmed source of this compound. zhiwutong.com Research on the chemical constituents of this plant has led to the isolation and characterization of this compound along with other triterpenoids and alkaloids. researchgate.net The presence of this compound in Teclea ouabanguiensis is significant for the chemotaxonomic study of the Teclea genus.

Presence in Choerospondias axillaris

This compound has also been isolated from the leaves and branches of Choerospondias axillaris. researchgate.net This plant, belonging to the Anacardiaceae family, is known for producing a variety of bioactive compounds. The identification of this compound in Choerospondias axillaris expands the known distribution of this specific limonoid to another plant family, highlighting its sporadic occurrence in the plant kingdom.

Biogenetic Pathways and Precursor Relationships of this compound (or related limonoids/terpenoids)

The biosynthesis of this compound follows the general pathway for tetranortriterpenoids. Limonoids are derived from the isoprenoid pathway, starting with the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The formation of the basic C30 triterpene skeleton, tirucallol, is a key step.

Subsequent modifications, including oxidation, cyclization, and rearrangement reactions, lead to the vast diversity of limonoid structures. For tetranortriterpenoids like this compound, four carbon atoms are cleaved from the initial triterpene precursor. The biogenetic pathway is complex and involves a series of enzymatic reactions that are characteristic of the Meliaceae and Rutaceae families, where limonoids are most abundant. mdpi.com The specific enzymatic steps leading to the final structure of this compound from its more immediate precursors have not been fully elucidated but are understood to be part of the broader and intricate network of limonoid biosynthesis. nih.govcapes.gov.bracs.org

Phylogenetic Distribution across Plant Families Bearing Cardiac Glycosides

While this compound itself is a limonoid and not a cardiac glycoside, understanding the distribution of major classes of plant secondary metabolites provides a valuable chemotaxonomic context. Cardiac glycosides are found in a scattered distribution across several angiosperm families. d-nb.info This erratic distribution is often attributed to convergent evolution, where unrelated plant lineages have independently evolved the ability to synthesize these compounds. capes.gov.br

The Apocynaceae family is a prominent producer of cardiac glycosides, with well-known examples like Strophanthus and Digitalis. nih.govnih.gov Other families known to contain species that produce cardiac glycosides include the Asparagaceae, Brassicaceae, and Ranunculaceae. d-nb.info The study of the phylogenetic distribution of these compounds is crucial for understanding the evolutionary pressures that drive the production of such biologically active molecules. researchgate.netnih.gov

Molecular Mechanisms of Ouabanginone S Biological Action

Primary Enzyme Inhibition: The Na+/K+-ATPase System

The principal molecular target of ouabanginone is the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane of most animal cells. aopwiki.org Inhibition of this enzyme disrupts the transport of sodium (Na+) and potassium (K+) ions, leading to a cascade of downstream cellular events. aopwiki.org

The inhibitory effect of this compound on Na+/K+-ATPase is dose-dependent, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) typically falling within the nanomolar to micromolar range, depending on the specific isoform of the enzyme and the species being studied. aopwiki.org The inhibition kinetics can be influenced by the concentrations of substrates such as ATP. For instance, some inhibitors of Na+/K+-ATPase demonstrate mixed inhibition with respect to ATP concentration. researchgate.net The rate of inhibition is also a key factor, and studies have shown that the binding kinetics of ouabain (B1677812), a closely related cardiac glycoside, are similar to those of fluorescently labeled ouabain, indicating a comparable binding mechanism. nih.gov The activity of the Na+/K+-ATPase is also time-dependent, with optimal activity often observed within a specific timeframe under experimental conditions. researchgate.net

This compound binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. biorxiv.org This binding is highly specific and is thought to "freeze" the enzyme in a particular conformational state, preventing it from completing its normal pumping cycle. nih.gov Research suggests the existence of two distinct, mutually exclusive binding sites for ouabain, or that the enzyme can be locked into two different conformations by the ligand. nih.govnih.gov These sites are located along the ion permeation pathway. nih.gov The binding of this compound alters the enzyme's affinity for its other ligands, namely Na+, K+, and ATP. nih.gov For example, the ouabain-complexed enzyme has been shown to have two coexisting ATP binding sites with different affinities, as well as distinct sites for Na+ and K+. nih.gov The specificity of this compound's action is highlighted by the fact that different combinations of Na,K-ATPase α- and β-subunit paralogs can lead to variations in toxin resistance. biorxiv.org

Several factors can influence the onset and potency of Na+/K+-ATPase inhibition by this compound. The presence of extracellular potassium ions (K+) is known to antagonize the binding of cardiac glycosides, thereby reducing their inhibitory effect. Conversely, a K+-depleted medium can increase the sensitivity of the Na+/K+-ATPase to ouabain. nih.gov The specific isoforms of the Na+/K+-ATPase α-subunit present in a tissue also play a crucial role, as they exhibit different affinities for cardiac glycosides. nih.gov For instance, some studies have shown that in certain pathological conditions, a fraction of the Na+/K+-ATPase enzyme exhibits a higher affinity for ouabain. nih.gov Furthermore, the β-subunit can also influence the enzyme's sensitivity to inhibitors. biorxiv.org The presence of endogenous ouabain-like substances can also modulate the binding of exogenous this compound. nih.gov

Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site. mdpi.compharmacologycanada.org In the context of Na+/K+-ATPase, this compound's binding can be considered a form of allosteric modulation, as it binds to a site distinct from the ion-binding and ATP-binding sites, yet it profoundly affects the enzyme's catalytic activity. nih.gov This binding induces conformational changes that alter the affinity for the orthosteric ligands (Na+ and K+). elifesciences.org Furthermore, there is evidence for allosteric interactions between the Na+/K+-ATPase and other membrane proteins, such as the NMDA receptor. Ouabain binding to the Na+/K+-ATPase can modulate the activity of the NMDA receptor through protein-protein interactions, suggesting a complex regulatory network at the plasma membrane. nih.gov

Modulation of Intracellular Signaling Cascades by this compound

Beyond its direct inhibitory effect on the Na+/K+-ATPase pump, this compound is a potent modulator of various intracellular signaling pathways. This signaling function is often initiated by the binding of this compound to the Na+/K+-ATPase, which then acts as a signal transducer. mdpi.com

This compound has been shown to activate or inhibit a number of key kinase pathways that regulate fundamental cellular processes.

Src Kinase: Src, a non-receptor tyrosine kinase, is a central player in this compound-induced signaling. uniprot.orgactivemotif.com The binding of this compound to Na+/K+-ATPase can lead to the activation of Src kinase. mdpi.com This activation is often a result of conformational changes in the Na+/K+-ATPase that facilitate its interaction with and activation of Src. elifesciences.org Activated Src can then phosphorylate a variety of downstream targets, influencing processes like cell adhesion, migration, and proliferation. uniprot.orgnih.gov

Protein Kinase C (PKC): The activation of certain signaling pathways by this compound can involve Protein Kinase C (PKC). PKC is a family of kinases that play critical roles in various cellular processes, and its activation can be triggered by changes in intracellular calcium levels, a known consequence of Na+/K+-ATPase inhibition. news-medical.netprobiologists.com

Extracellular signal-regulated kinases (ERK): The ERK pathway, part of the mitogen-activated protein kinase (MAPK) family, is frequently activated by this compound. nih.gov This activation can be mediated through Src. researchgate.net The ERK pathway is known to regulate cell proliferation and differentiation. elifesciences.orgnih.gov this compound-induced ERK activation has been linked to cell proliferation in certain cell types. nih.gov Upon activation, ERK can translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression. nih.gov

c-Jun N-terminal kinase (JNK) and p38 MAPK: JNK and p38 are other members of the MAPK family that are responsive to stress stimuli. youtube.com While some studies report that this compound has no significant impact on JNK phosphorylation nih.gov, others suggest its involvement in certain cellular contexts. Ouabain has been shown to inhibit the activation of p38 MAPK in thymocytes. nih.gov In other cell types, ouabain can lead to the phosphorylation and activation of p38, which can trigger cell death. nih.gov The activation of these pathways is often cell-type and stimulus-dependent. youtube.com

Nuclear Factor-kappa B (NF-κB): NF-κB is a transcription factor that plays a key role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgplos.org this compound can induce the activation of NF-κB. nih.govplos.org This activation can occur through various upstream signaling events initiated by Na+/K+-ATPase inhibition. sigmaaldrich.com The activation of NF-κB involves the degradation of its inhibitory subunit, IκB, allowing NF-κB to translocate to the nucleus and regulate gene transcription. wikipedia.orgplos.orgresearchgate.net

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. oaepublish.comoncotarget.comwikipedia.orgnih.govmdpi.com this compound can activate this pathway, often downstream of Src activation. mdpi.com The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate a multitude of downstream targets, including mTOR. oncotarget.com This pathway is frequently dysregulated in various diseases, and its modulation by this compound contributes to the compound's diverse biological effects. nih.govnih.gov

Interactive Data Table: Kinase Pathways Modulated by this compound

| Kinase Pathway | Effect of this compound | Key Downstream Effects | Relevant Cell Types |

| Src | Activation | Phosphorylation of multiple substrates, cell adhesion, migration, proliferation | Various, including cancer cells |

| PKC | Activation (often indirect) | Modulation of various cellular processes | Cell-type dependent |

| ERK (MAPK) | Activation | Cell proliferation, differentiation, gene expression | Polycystic kidney cells, cancer cells |

| JNK (MAPK) | Variable (inhibition or no effect) | Stress response, apoptosis | Thymocytes, renal epithelial cells |

| p38 (MAPK) | Variable (inhibition or activation) | Stress response, apoptosis, inflammation | Thymocytes, renal epithelial cells |

| NF-κB | Activation | Inflammation, cell survival, proliferation | Various, including immune cells |

| PI3K/Akt/mTOR | Activation | Cell growth, survival, metabolism | Various, including cancer cells |

Downstream Cellular Responses and Regulatory Networks

Given the lack of direct research on this compound, we can look to the well-documented downstream effects of its structural analog, Ouabain, to hypothesize potential pathways that this compound might influence. Ouabain is known to bind to and inhibit the Na+/K+-ATPase, an ion pump crucial for maintaining cellular electrochemical gradients utoledo.eduproteopedia.orgnih.gov. This interaction triggers a cascade of intracellular signaling events.

Binding of compounds like Ouabain to the Na+/K+-ATPase can lead to the activation of various downstream signaling pathways, including:

Activation of Src kinase: This can, in turn, lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) utoledo.eduscienceopen.com.

Ras-Raf-MEK-ERK pathway: Activation of this pathway is a common downstream consequence of EGFR transactivation researchgate.net.

Induction of intracellular calcium oscillations: The interaction with Na+/K+-ATPase can also lead to the physical association with the inositol (B14025) triphosphate receptor (IP3R), resulting in the release of calcium from intracellular stores researchgate.net.

Activation of Protein Kinase C (PKC): Studies have shown that Ouabain can induce neuronal survival through a PKC-dependent pathway nih.gov.

These signaling cascades ultimately impact a wide array of cellular processes, including gene expression, cell growth, proliferation, and apoptosis nih.govkhanacademy.orgnih.gov. The activation of transcription factors like NF-κB can be a result of these pathways, leading to the expression of both neuroprotective and pro-inflammatory genes researchgate.net. It is plausible that this compound, if it interacts with similar cellular targets, could modulate these or related regulatory networks. However, without direct experimental evidence, this remains speculative.

Cellular Uptake and Intracellular Trafficking Mechanisms of this compound

The process by which a compound enters a cell is fundamental to its biological activity. For molecules like this compound, this journey from the extracellular space to its intracellular target is a complex and highly regulated process. While specific studies on this compound's uptake are not available, we can infer potential mechanisms based on the general principles of cellular transport for similar molecules.

Endocytic Pathways (e.g., Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

Endocytosis is a primary mechanism for the internalization of extracellular substances, involving the invagination of the plasma membrane to form vesicles. nih.gov This process is broadly categorized into several types:

Clathrin-mediated endocytosis: This is a well-characterized pathway involving the coat protein clathrin, which assembles into a lattice-like structure on the inner surface of the plasma membrane, leading to the formation of clathrin-coated pits and vesicles.

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.

Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.

The specific endocytic pathway utilized by a compound can depend on its size, charge, and interaction with cell surface receptors. Without experimental data on this compound, it is not possible to definitively state which, if any, of these pathways it utilizes.

Direct Translocation Mechanisms Across Cellular Membranes

In addition to endocytosis, some molecules can directly cross the cellular membrane, a process known as direct translocation. This mechanism is often debated as it appears to be thermodynamically unfavorable for many molecules. However, for certain cell-penetrating peptides and other compounds, evidence suggests that direct passage across the lipid bilayer can occur. This process can be influenced by factors such as the membrane's lipid composition and the presence of specific proteins youtube.com. The ability of a molecule to directly translocate is highly dependent on its physicochemical properties, including its hydrophobicity and charge distribution. The structure of this compound would need to be analyzed in this context to assess the likelihood of this uptake mechanism.

Energy Dependence and Receptor Involvement in Uptake

Cellular uptake processes are often energy-dependent, requiring ATP for vesicle formation, trafficking, and other associated molecular events. Endocytosis, in particular, is an active process. Furthermore, the uptake of many compounds is initiated by their binding to specific receptors on the cell surface. For instance, the binding of Ouabain to the Na+/K+-ATPase is a well-established receptor interaction that precedes its cellular effects proteopedia.orgnih.govnih.gov. If this compound's biological activity is mediated by a specific receptor, its uptake would likely be a receptor-mediated and, consequently, an energy-dependent process.

The following table summarizes the key cellular components and pathways discussed in the context of potential this compound interactions, based on information from related compounds and general cell biology.

| Category | Component/Pathway | Potential Role in this compound's Action (Hypothesized) |

| Molecular Target | Na+/K+-ATPase | Potential binding site, leading to inhibition and initiation of signaling cascades. utoledo.eduproteopedia.orgnih.gov |

| Signaling Pathways | Src Kinase | Activation downstream of target binding. utoledo.eduscienceopen.com |

| Ras-Raf-MEK-ERK | Further downstream signaling affecting cell growth and proliferation. researchgate.net | |

| Inositol Triphosphate Receptor (IP3R) | Interaction leading to calcium release. researchgate.net | |

| Protein Kinase C (PKC) | Involvement in cellular responses like survival. nih.gov | |

| Uptake Mechanisms | Clathrin-mediated Endocytosis | A possible route for cellular entry. |

| Caveolae-mediated Endocytosis | An alternative endocytic pathway. | |

| Macropinocytosis | A potential mechanism for non-specific uptake. | |

| Direct Translocation | A less likely, but possible, mechanism of entry across the membrane. youtube.com |

An extensive search for scientific literature on the chemical compound "this compound" has yielded insufficient data to generate the requested article. The specific details required for each section and subsection of the outline—covering in vitro and in vivo preclinical pharmacological investigations—are not available in the public domain. As such, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on this compound. Further research on this compound is needed before a comprehensive review of its preclinical pharmacology can be compiled.

Preclinical Pharmacological Investigations of Ouabanginone

In Vivo Experimental Models for Ouabanginone Studies

Selection of Appropriate Animal Models for Preclinical Investigation

The selection of appropriate animal models is a critical first step in the preclinical investigation of any new chemical entity. This process involves choosing a species that appropriately mimics the physiological and pathological conditions of interest in humans. For a compound like this compound, assuming its activity is similar to the well-studied cardiac glycoside Ouabain (B1677812), researchers would likely select models based on the cardiovascular or renal systems they intend to study.

Key considerations for model selection would include:

Species-specific sensitivity: Different species exhibit varying sensitivity to cardiac glycosides. For instance, rats and mice are known to be relatively resistant compared to guinea pigs, dogs, or sheep. This is due to differences in the structure of the Na+/K+-ATPase enzyme, the primary target of these compounds.

Disease relevance: If investigating the therapeutic potential of this compound for a specific condition, such as heart failure or hypertension, animal models that spontaneously develop or can be induced to exhibit these conditions would be chosen. Examples include the spontaneously hypertensive rat (SHR) or models of surgically induced myocardial infarction.

Translational value: The chosen model should have physiological and pharmacological characteristics that are as close as possible to humans to ensure that the findings are translatable to clinical settings. Non-human primates, while ethically complex to use, offer high translational value for cardiovascular studies.

Table 1: Potential Animal Models for this compound Preclinical Investigation (Hypothetical)

| Animal Model | Rationale for Selection | Potential Research Area |

| Rat (e.g., Sprague-Dawley, Wistar) | Widely available, well-characterized physiology. Useful for initial toxicity and pharmacokinetic studies. | General toxicity, hypertension |

| Mouse (various strains) | Availability of genetically modified strains to study specific molecular pathways. | Mechanistic studies |

| Guinea Pig | Higher sensitivity to cardiac glycosides, more similar to humans in this regard. | Cardiotonic effects |

| Dog | Cardiovascular system is very similar to humans. | Heart failure, arrhythmias |

| Sheep | Used in studies of cardiovascular physiology and pregnancy-induced hypertension. | Cardiovascular effects |

This table is hypothetical and based on models used for the related compound, Ouabain, due to the absence of data for this compound.

Methodological Approaches and Experimental Design in Animal Studies

A robust experimental design is essential for obtaining reliable and reproducible data in preclinical animal studies. The design of such studies for this compound would need to be meticulously planned to assess its pharmacological effects and mechanism of action.

Core components of the experimental design would include:

Control Groups: The inclusion of appropriate control groups is fundamental. This would typically involve a vehicle control group (receiving the solvent in which this compound is dissolved) and potentially a positive control group (receiving a compound with known effects, such as Ouabain or Digoxin, for comparison).

Randomization and Blinding: To minimize bias, animals would be randomly assigned to different treatment groups. Furthermore, a blinded study design, where the investigators assessing the outcomes are unaware of the treatment each animal received, would be employed whenever possible.

Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). This includes measures to minimize pain and distress.

Methodological approaches would be tailored to the specific research question. For instance, to evaluate cardiovascular effects, techniques such as telemetry for continuous monitoring of blood pressure and heart rate, echocardiography for assessing cardiac function, and electrocardiography (ECG) for detecting arrhythmias would be utilized. For mechanistic studies, tissue samples would be collected for biochemical and molecular analyses.

Assessment of Biological Effects in Integrated Physiological Systems

Key physiological systems for investigation would likely include:

Cardiovascular System: Given the known effects of related compounds, a primary focus would be on the heart and blood vessels. Researchers would measure parameters like cardiac contractility, heart rate, blood pressure, and vascular tone.

Renal System: The kidneys play a crucial role in blood pressure regulation and are also a target of cardiac glycosides. Studies would assess renal function by measuring urine output, electrolyte excretion, and glomerular filtration rate.

Central Nervous System (CNS): The effects of this compound on the CNS would also be an important area of investigation, as the Na+/K+-ATPase is critical for neuronal function. Behavioral tests and neurochemical analyses could be employed.

Table 2: Summary of Potential Biological Effects and Assessment Methods (Hypothetical)

| Physiological System | Potential Biological Effect | Assessment Method |

| Cardiovascular | Altered cardiac contractility, changes in blood pressure and heart rate. | Echocardiography, telemetry, ECG, isolated heart preparations. |

| Renal | Changes in urine and electrolyte excretion, altered renal blood flow. | Metabolic cages for urine collection, clearance studies, renal blood flow probes. |

| Nervous | Effects on neuronal excitability and neurotransmitter release. | Behavioral assays, electrophysiological recordings, neurochemical analysis. |

This table is hypothetical and based on the known biological effects of the related compound, Ouabain, due to the absence of specific data for this compound.

Mechanistic Insights Derived from Preclinical Studies

Preclinical studies are crucial for elucidating the mechanism of action of a new compound. For this compound, research would aim to identify its molecular targets and the downstream signaling pathways it modulates. Based on its structural similarity to other cardiac glycosides, the primary hypothesis would be that it interacts with the Na+/K+-ATPase enzyme.

Investigations into the mechanism of action would likely involve:

Inhibition of Na+/K+-ATPase: The primary mechanism of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump located in the cell membrane. This inhibition leads to an increase in intracellular sodium concentration.

Effects on Intracellular Calcium: The rise in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increased calcium is responsible for the positive inotropic (increased contractility) effect.

Activation of Signaling Cascades: Beyond its effects on ion transport, the binding of cardiac glycosides to Na+/K+-ATPase can also trigger various intracellular signaling pathways. These can involve Src kinase, the epidermal growth factor receptor (EGFR), and downstream cascades like the Ras-Raf-MEK-ERK pathway. These pathways can influence processes such as cell growth, proliferation, and apoptosis. The activation of transcription factors like NF-κB has also been reported for related compounds.

Structure Activity Relationship Sar Studies and Molecular Design of Ouabanginone

Principles of SAR in Ouabanginone Research

The exploration of SAR in this compound and related cardiac glycosides involves both qualitative and quantitative methodologies to correlate specific structural attributes with biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a more detailed, mathematical framework for understanding SAR. nih.gov These approaches use statistical methods to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, such as steric, electronic, and hydrophobic parameters. nih.govresearchgate.net

For cardiac glycosides, QSAR studies have been instrumental in developing predictive models for their activity. scholarsresearchlibrary.comresearchgate.net These models can help in the design of new analogues with enhanced potency or reduced toxicity. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to bufadienolides, a class of cardiac glycosides, to elucidate the three-dimensional structural requirements for their cytotoxic activity. eurekaselect.com These studies highlight the importance of the shape and electrostatic potential of the molecule in its interaction with the Na+/K+-ATPase binding site. researchgate.net

Elucidation of Key Structural Determinants for this compound's Biological Activity

The biological activity of this compound is a composite of the contributions from its distinct structural components: the aglycone (or genin), the sugar moiety, and its specific stereochemistry.

Contributions of the Aglycone Moiety

The aglycone, the non-sugar portion of the molecule, forms the core steroid structure and is fundamental to the biological activity of cardiac glycosides. numberanalytics.com It consists of a tetracyclic steroid nucleus and a lactone ring attached at the C17 position. uconn.edu

The steroid nucleus itself is crucial for the proper positioning and orientation of the molecule within the binding site of the Na+/K+-ATPase. core.ac.uk The presence and position of hydroxyl groups on the steroid core can influence the molecule's solubility and binding affinity. uconn.edu For instance, the introduction of additional hydroxyl groups can increase the polarity of the molecule.

The unsaturated lactone ring is a critical feature for the high-potency inhibition of the Na+/K+-ATPase. ahajournals.orgahajournals.org Saturation of the double bond in the lactone ring, as seen in dihydroouabain, significantly reduces its inhibitory activity. ahajournals.org This underscores the importance of the electronic and conformational properties of this ring for effective binding.

Table 1: Impact of Aglycone Modifications on Biological Activity

| Compound | Modification | Effect on Na+/K+-ATPase Inhibition |

|---|---|---|

| Ouabain (B1677812) | Parent compound | High potency |

| Ouabagenin (B150419) | Lacks the rhamnose sugar | Reduced potency compared to ouabain ahajournals.org |

| Dihydroouabain | Saturated lactone ring | Significantly reduced potency compared to ouabain ahajournals.org |

Role of Glycosidic Linkages and Sugar Moieties

The sugar moiety, attached at the C3 position of the steroid nucleus via a glycosidic linkage, plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of cardiac glycosides. numberanalytics.comamu.edu.az While the aglycone is primarily responsible for the direct interaction with the receptor, the sugar component influences the molecule's solubility, absorption, and tissue distribution. numberanalytics.com

Table 2: Influence of Sugar Moieties on Na+/K+-ATPase Inhibition

| Compound | Sugar Moiety | Relative Potency (Normalized to Ouabain) |

|---|---|---|

| Ouabain | L-rhamnose | 100% ahajournals.org |

| Ouabagenin | None | 11.4% ahajournals.org |

| Digoxin | Trisdigitoxose | 61% ahajournals.org |

Influence of Stereochemistry on Activity

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound. solubilityofthings.com The cis-fusion of the C/D and A/B rings of the steroid nucleus is a hallmark of active cardiac glycosides and is essential for the correct positioning of the lactone ring and the sugar moiety for optimal interaction with the Na+/K+-ATPase. core.ac.uk

Computational Approaches in this compound Structure-Activity Relationship (SAR)

Computational methods are integral to modern drug discovery, providing powerful tools to investigate structure-activity relationships (SAR), predict biological activities, and guide the design of new therapeutic agents. japsonline.com These in silico approaches save time and resources by prioritizing the most promising compounds for synthesis and experimental testing. researchgate.net For a complex natural product like this compound, computational studies offer a rational pathway to understand its molecular interactions and to design analogues with improved properties.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the analysis of the binding mode and affinity at an atomic level. wustl.edumdpi.com This method involves two key steps: sampling various conformations of the ligand within the protein's active site and then ranking these poses using a scoring function to estimate the strength of the interaction. wustl.edujscimedcentral.com

While specific molecular docking studies for this compound have not been extensively published, its structural similarity to the well-known cardiotonic steroid Ouabain suggests that it likely targets the Na+/K+-ATPase pump. nih.govmdpi.com The Na+/K+-ATPase is an essential transmembrane protein that establishes and maintains sodium and potassium ion gradients across the cell membrane. mdpi.comnih.gov Docking studies on Ouabain provide a valuable model for predicting how this compound might interact with this critical enzyme.

Interaction with Na+/K+-ATPase: Studies on various isoforms of the Na+/K+-ATPase have identified a specific binding pocket for cardiotonic steroids like Ouabain. nih.govmdpi.com This binding site is located in the extracellular portion of the enzyme's α-subunit. nih.gov Molecular docking simulations and structural data reveal that the binding is stabilized by a network of interactions.

Key interactions for Ouabain, which can be extrapolated to this compound, likely include:

Hydrogen Bonds: The hydroxyl groups on the steroid core of the molecule are predicted to form crucial hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The steroid backbone itself fits into a hydrophobic region of the binding site.

Lactone Ring Interaction: The lactone ring at the C17 position is critical for inhibitory activity, forming specific electrostatic and van der Waals interactions that lock the inhibitor in place and prevent the enzyme from completing its ion-pumping cycle. nih.gov

The analysis of these ligand-protein interactions is fundamental for understanding the compound's mechanism of action and provides a structural basis for designing more potent and selective analogues. rsc.org

Table 1: Potential Interacting Residues in Na+/K+-ATPase for this compound (Inferred from Ouabain Docking Studies) This table is illustrative and based on known interactions of the closely related compound Ouabain.

| Interaction Type | Potential Amino Acid Residues | Region of this compound Involved |

|---|---|---|

| Hydrogen Bonding | Glutamine, Asparagine, Threonine | Hydroxyl groups on steroid nucleus |

| Hydrophobic/van der Waals | Leucine, Phenylalanine, Tyrosine | Steroid backbone |

| Electrostatic/Polar | Glutamic Acid, Aspartic Acid | Lactone ring at C17 |

In silico Prediction of Biological Activities

In silico tools can predict a wide spectrum of biological activities for a given chemical structure based on SAR data from large compound libraries. nih.govfrontiersin.org One such tool is the Prediction of Activity Spectra for Substances (PASS) online service, which estimates the probability of a compound being active or inactive for several thousand biological activities, including pharmacological effects and mechanisms of action. way2drug.comway2drug.comnih.gov

A specific PASS prediction for this compound is not publicly documented. However, the application of such predictive tools to tetranortriterpenoids and other complex steroids has demonstrated the ability to identify potential therapeutic applications, such as anti-hypercholesterolemic and neuroprotective activities. mdpi.com Based on its structural class, an in silico analysis of this compound could reveal a range of potential biological activities beyond its expected interaction with Na+/K+-ATPase. The predictions are based on recognizing structural fragments that are statistically associated with specific activities in the training dataset. way2drug.com

A hypothetical PASS prediction for a tetranortriterpenoid like this compound might include the activities listed in the table below. These predictions serve as a valuable guide for prioritizing future experimental validation. nih.gov

Table 2: Illustrative PASS Prediction of Potential Biological Activities for this compound This table presents hypothetical data to illustrate the capabilities of in silico prediction tools. Pa = probability "to be active"; Pi = probability "to be inactive".

| Predicted Activity | Mechanism/Use | Pa | Pi |

|---|---|---|---|

| Na+/K+-ATPase inhibitor | Cardiotonic, Antineoplastic | 0.850 | 0.005 |

| Antineoplastic | General anticancer potential | 0.725 | 0.011 |

| Apoptosis agonist | Mechanism of anticancer effect | 0.680 | 0.024 |

| Antiviral | General antiviral potential | 0.550 | 0.045 |

| Insecticidal | Natural pest control | 0.495 | 0.089 |

Rational Design and Lead Optimization Strategies for this compound Analogues

Rational design and lead optimization involve the systematic modification of a lead compound's chemical structure to improve its therapeutic properties. korea.ac.kr The goal is to enhance potency, increase selectivity for the target, and improve pharmacokinetic profiles. For a natural product like this compound, these strategies are guided by SAR insights gained from computational and biological studies.

Design of Novel this compound Analogues

The design of novel analogues of a complex molecule like this compound would focus on modifying specific functional groups to probe their importance and potentially discover new activities. nih.gov While specific work on this compound is limited, strategies can be inferred from successful analogue development for similar complex natural products, such as the cardiotonic steroid Ouabain and various terpenoids. nih.govresearchgate.netresearchgate.net

Key strategies for designing this compound analogues would likely include:

Modification of the C17 Lactone Ring: The lactone ring is often a critical pharmacophore in related compounds. Replacing it with other heterocyclic systems, such as the triazole-containing Ouabain analogue that showed high selectivity for the Na,K-ATPase α4 isoform, could dramatically alter potency and selectivity. researchgate.net

Alteration of the Hydroxylation Pattern: The number and position of hydroxyl groups on the steroid nucleus are key determinants of binding affinity and solubility. Selective deoxygenation or addition of hydroxyl groups at new positions, a strategy employed in the synthesis of Ouabagenin analogues, could fine-tune the compound's interaction with its target. nih.gov

Modification of the A/B Ring Junction: The stereochemistry and functionality of the A and B rings can be altered. For other limonoids, modifications to the A-ring have been shown to be essential for modulating activity. nih.gov

Introduction of New Moieties: Attaching different chemical groups, such as substituted benzene (B151609) rings as seen in the design of oridonin (B1677485) analogues, can enhance interactions with the target protein through increased hydrophobic or aromatic interactions. nih.gov

These rational design approaches aim to create a library of related compounds whose differential activities can provide a deeper understanding of the SAR and lead to a candidate with superior properties. korea.ac.krresearchgate.net

Strategies for Enhancing Potency and Selectivity

Enhancing potency (the concentration required for a given effect) and selectivity (the degree to which a compound acts on a specific target versus others) are primary goals of lead optimization.

Strategies to Enhance Potency: Potency can often be increased by designing analogues that have a stronger binding affinity for the target. This can be achieved by:

Maximizing Favorable Interactions: Modifying a functional group to form an additional hydrogen bond or to better fit a hydrophobic pocket within the binding site can significantly increase binding energy and, therefore, potency. frontiersin.org

Reducing Desolvation Penalty: Optimizing the electrostatic properties of the ligand can create a more favorable balance between the energy gained from binding and the energy lost from removing the compound from its solvated state in water.

Strategies to Enhance Selectivity: High selectivity is crucial for minimizing off-target effects. For this compound, this would mean targeting a specific isoform of Na+/K+-ATPase or avoiding interaction with other ATP-dependent enzymes. Strategies include:

Exploiting Isoform Differences: Different isoforms of a target protein, such as the α1, α2, α3, and α4 isoforms of Na+/K+-ATPase, have minor differences in their amino acid sequences and structures. mdpi.com Designing analogues that specifically interact with residues unique to one isoform can lead to high selectivity. This was successfully demonstrated in the development of an Ouabain analogue that is a highly selective inhibitor of the testis-specific α4 isoform. researchgate.net

Allosteric Targeting: Instead of competing with the endogenous ligand at the active site, some inhibitors bind to a different (allosteric) site on the protein. researchgate.net Since allosteric sites are generally less conserved across protein families than active sites, targeting them can be a powerful strategy for achieving high selectivity. researchgate.net

Conformational Locking: Modifying the ligand to lock it into a specific conformation that is preferentially recognized by the desired target over other proteins can also enhance selectivity.

By combining these computational and rational design strategies, it is possible to systematically evolve a natural product lead like this compound into a highly potent and selective therapeutic candidate.

Synthetic Methodologies and Chemical Modifications of Ouabanginone

Strategies for Total Synthesis of Ouabagenin (B150419) (if documented for the compound)

The total synthesis of ouabain (B1677812), which includes the construction of the ouabagenin core, is a formidable task in organic chemistry. As of the current literature, a completed total synthesis of ouabain itself has been accomplished, representing a landmark achievement.

The most notable and first total synthesis was reported by the laboratory of Deslongchamps in 2008. The strategy was a testament to modern synthetic planning, requiring 43 steps for the synthesis of the ouabagenin core and an additional 11 steps for the glycosylation to complete ouabain. Key aspects of the synthesis of the ouabagenin steroid nucleus involved:

A transannular Diels-Alder reaction: This crucial step was employed to construct the intricate C/D ring system with the correct stereochemistry.

Stereocontrolled hydroxylations: The molecule features numerous hydroxyl groups, and their precise installation in the correct spatial orientation was a major hurdle overcome by sophisticated oxidation chemistries.

A Baeyer-Villiger oxidation: This reaction was used for the formation of the lactone ring, a characteristic feature of cardenolides like ouabagenin.

The complexity of this route underscores why semi-synthesis and derivatization of the natural product remain the primary methods for accessing ouabagenin analogs for research.

Derivatization and Semi-Synthesis of Ouabagenin Analogues

Semi-synthesis, starting from naturally isolated ouabain or its aglycone ouabagenin, is the most practical and widely used approach to generate analogues. These modifications are aimed at exploring structure-activity relationships (SAR), developing new therapeutic agents, and creating molecular probes.

The steroid nucleus of ouabagenin offers several sites for chemical modification. Research has focused on altering its polarity, steric bulk, and electronic properties to modulate its binding to the Na+/K+-ATPase enzyme.

Modifications at the A/B ring junction: The cis-fusion of the A and B rings is a key feature. Changes in this area can significantly impact activity.

Hydroxyl group derivatization: Ouabagenin has multiple hydroxyl groups (at C1, C3, C5, C11, C19) that can be selectively protected, acylated, or etherified to study their role in binding. For instance, acylation of the C1 and C11 hydroxyls has been explored.

Lactone ring modifications: The unsaturated butyrolactone ring at C17 is essential for cardiotonic activity. Modifications have included saturation of the double bond or replacement with other heterocyclic systems, which often leads to a significant decrease or loss of inhibitory activity against the Na+/K+-ATPase.

Table 1: Examples of Steroid Nucleus Modifications on Ouabagenin Derivatives

| Modification Site | Type of Modification | Resulting Analogue Class | Purpose of Modification |

| C1, C11, C19 -OH | Acylation / Esterification | Ester derivatives | Investigate the role of hydroxyl groups in receptor binding. |

| C17-lactone | Saturation of double bond | Dihydro-ouabagenin derivatives | Determine the importance of the unsaturated lactone for activity. |

| Steroid Backbone | Introduction of reporter groups | Fluorescent or radiolabeled probes | Visualize binding to the Na+/K+-ATPase. |

The L-rhamnose sugar attached at the C3 position of ouabagenin plays a critical role in the molecule's solubility and its interaction with the Na+/K+-ATPase.

Glycosidic Bond Cleavage: The glycosidic bond can be hydrolyzed under acidic conditions to yield the free aglycone, ouabagenin. This is often the first step in creating analogues with modified sugar units.

Sugar Replacement (Neoglycosylation): Once ouabagenin is obtained, new sugar units can be attached through chemical or enzymatic glycosylation. This has allowed for the creation of a wide array of analogs with different monosaccharides or oligosaccharides. For example, replacing L-rhamnose with D-glucose or other sugars alters the compound's pharmacokinetic properties and binding affinity.

Modification of the Rhamnose Unit: The hydroxyl groups on the existing rhamnose sugar of ouabain can be chemically modified through reactions like acylation or oxidation prior to any cleavage.

Table 2: Examples of Sugar Moiety and Glycosidic Linkage Alterations

| Original Moiety | Modification Strategy | Resulting Analogue | Key Finding |

| L-rhamnose | Acid hydrolysis | Ouabagenin (aglycone) | Removal of sugar significantly reduces binding affinity and water solubility. |

| C3-OH of Ouabagenin | Chemical glycosylation | Neoglycosides (e.g., with glucose) | The type of sugar influences the potency and selectivity for Na+/K+-ATPase isoforms. |

| L-rhamnose | Acylation of sugar hydroxyls | Acylated ouabain derivatives | Modulates the polarity and cell permeability of the compound. |

To study its biological targets and mechanism of action, ouabain/ouabagenin has been functionalized to create research probes. This involves introducing reporter groups or reactive handles for conjugation to other molecules.

Fluorescent Probes: A common strategy involves attaching a fluorescent tag, such as fluorescein (B123965) or rhodamine, to the molecule. This is often achieved by derivatizing one of the hydroxyl groups on the steroid nucleus or the sugar moiety with a linker arm that terminates in the fluorescent dye. These probes allow for direct visualization of binding to cells and tissues.

Biotinylated Derivatives: Biotin can be conjugated to ouabagenin, creating a high-affinity probe for use in purification (e.g., affinity chromatography) and detection assays (e.g., ELISA-type formats).

Photoaffinity Labels: These probes are designed with a photoreactive group. Upon binding to the Na+/K+-ATPase, they can be activated by UV light to form a covalent bond with the receptor. This allows for the identification and mapping of the binding site.

These functionalized molecules are invaluable tools for biochemical and cell biology research, enabling detailed studies of the Na+/K+-ATPase pump and its regulation.

Advanced Analytical Methods for Ouabanginone Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of ouabanginone, enabling its separation from complex mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the study of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of cardiac glycosides, including this compound. Its application is crucial for separating these compounds from their natural sources, such as the seeds of Strophanthus gratus and the roots and stems of Acokanthera schimperi.

In a typical HPLC analysis, a C18 column is employed, which is a nonpolar stationary phase. The separation is achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the cardenolide butenolide ring, which is around 218-220 nm. This method allows for the effective separation and quantification of this compound in plant extracts.

For instance, a study detailing the HPLC analysis of ouabain (B1677812), a closely related compound, utilized a C18 column with a mobile phase of water-acetonitrile. The flow rate and specific gradient can be optimized to achieve baseline separation of ouabain from other related cardiac glycosides.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, though it often requires derivatization of the molecule. Due to the low volatility of cardiac glycosides, they must be converted into more volatile derivatives before they can be analyzed by GC. This is typically achieved through silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution. A nonpolar stationary phase, such as one based on dimethylpolysiloxane, is often used. Detection is commonly carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the compound.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. It is particularly useful for monitoring the progress of extraction and purification processes.

In a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. For cardiac glycosides, a common mobile phase is a mixture of chloroform (B151607) and methanol. The different components of the sample travel up the plate at different rates, leading to their separation.

After development, the plate is dried, and the spots are visualized. This can be done by spraying the plate with a specific reagent, such as a solution of sulfuric acid in ethanol, followed by heating. This treatment results in the formation of colored spots, allowing for the identification of the compounds based on their retention factor (Rf) values.

Spectroscopic Methods for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. Key signals include those for the methyl groups, the protons of the steroid nucleus, the sugar moiety, and the lactone ring. For example, the anomeric proton of the rhamnose unit typically appears as a doublet in a specific region of the spectrum, confirming its presence and stereochemistry.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary) and its electronic environment. The signals for the carbonyl carbon of the lactone ring and the carbons of the double bond in the butenolide ring are particularly characteristic.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

¹³C NMR Chemical Shift Data for Ouabagenin (B150419) (the aglycone of Ouabain)

| Carbon No. | Chemical Shift (ppm) |

| 1 | 72.8 |

| 2 | 27.2 |

| 3 | 72.0 |

| 4 | 42.4 |

| 5 | 78.9 |

| 6 | 27.0 |

| 7 | 66.8 |

| 8 | 41.5 |

| 9 | 49.6 |

| 10 | 50.8 |

| 11 | 70.0 |

| 12 | 40.2 |

| 13 | 49.3 |

| 14 | 85.5 |

| 15 | 32.5 |

| 16 | 27.0 |

| 17 | 50.2 |

| 18 | 16.0 |

| 19 | 22.0 |

| 20 | 176.4 |

| 21 | 118.0 |

| 22 | 175.2 |

| 23 | 72.5 |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Different ionization techniques can be employed, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like cardiac glycosides. It typically produces protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the molecular formula of this compound by providing a precise mass measurement.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In an MS/MS experiment, the precursor ion (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information, such as the loss of the sugar moiety and cleavages within the steroid nucleus and the lactone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used in the elucidation of molecular structures. While the original literature identifying this compound primarily details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic systems within the molecule. nih.govacs.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org It is particularly useful for detecting chromophores, which are parts of a molecule that absorb light, such as conjugated π-electron systems. uobabylon.edu.iq For tetranortriterpenoids, UV-Vis spectra can help identify the presence of enones (α,β-unsaturated ketones) and other conjugated systems, which are common in this class of compounds. libretexts.org The wavelength of maximum absorbance (λmax) provides key information; for instance, conjugated systems typically result in a bathochromic (red) shift to longer wavelengths. uobabylon.edu.iq The specific UV absorption characteristics for this compound, though determined during its initial isolation, are not detailed in widely available publications. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For a complex tetranortriterpenoid like this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its core structure. Key expected absorptions include:

C=O (Carbonyl) Stretching: Strong absorption bands indicating the presence of ketone and/or ester functional groups.

C-O (Carbon-Oxygen) Stretching: Bands associated with ether and ester linkages.

C-H (Carbon-Hydrogen) Stretching and Bending: Absorptions corresponding to sp3 and sp2 hybridized carbons.

O-H (Hydroxyl) Stretching: A broad band would be present if hydroxyl groups are part of the structure.

These spectroscopic methods, used in concert, provide a powerful toolkit for the initial identification and structural confirmation of newly isolated natural products like this compound. researchgate.net

Method Validation Parameters for Quantitative Analysis of this compound

For any quantitative analysis of this compound, such as determining its concentration in a plant extract or a formulated product, the analytical method used (e.g., High-Performance Liquid Chromatography, HPLC) must be rigorously validated. numberanalytics.comslideshare.net Method validation demonstrates that the procedure is suitable for its intended purpose by assessing a range of performance characteristics. demarcheiso17025.com While specific validation data for a dedicated this compound assay is not publicly documented, the following parameters represent the universal standard for such a process, according to international guidelines. loesungsfabrik.de

Determination of Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from its absence (a blank) but not necessarily quantified as an exact value. scielo.brscispace.com It establishes the minimum concentration at which the presence of this compound can be confidently detected. There are several common methods to determine the LOD.

| Method for LOD Determination | Description | Formula |

| Based on Signal-to-Noise Ratio | The LOD is determined by analyzing samples with known low concentrations of the analyte and establishing the minimum concentration at which the signal is clearly distinguishable from the noise of the baseline. | Typically accepted as a signal-to-noise ratio of 3:1. mdpi.com |

| Based on the Standard Deviation of the Response and the Slope | This method uses the slope of the calibration curve and the standard deviation of the response (which can be estimated from the standard deviation of blank measurements or the y-intercept of the regression line). | LOD = 3.3 × (σ / S) Where σ = standard deviation of the response S = slope of the calibration curve. nih.gov |

| Based on the Standard Deviation of the Blank | In this approach, the variability of the background signal is measured by making multiple measurements of a blank sample. The LOD is then calculated based on this variability. | LOD = Meanblank + 3 * SDblank Where SDblank is the standard deviation of the blank readings. |

This table outlines common methodologies for determining the Limit of Detection (LOD) for an analytical method.

Determination of Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. scielo.brdntb.gov.ua It represents the minimum amount of this compound that can be reliably measured, not just detected.

| Method for LOQ Determination | Description | Formula |

| Based on Signal-to-Noise Ratio | Similar to the LOD, this approach establishes the concentration that provides a signal sufficiently strong relative to the baseline noise for reliable quantification. | Typically accepted as a signal-to-noise ratio of 10:1. mdpi.com |

| Based on the Standard Deviation of the Response and the Slope | This method uses the slope of the calibration curve and the standard deviation of the response to calculate the concentration at which quantification is deemed reliable. | LOQ = 10 × (σ / S) Where σ = standard deviation of the response S = slope of the calibration curve. nih.gov |

| Based on Precision | The LOQ is defined as the concentration at which the relative standard deviation (RSD) of replicate measurements falls below a predetermined threshold (e.g., ≤ 20%). | This requires analyzing samples at decreasing concentrations and plotting the RSD against concentration. |

This table presents standard approaches for establishing the Limit of Quantification (LOQ) for an analytical method.

Assessment of Linearity and Calibration Curve Construction

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. nih.gov To assess this for this compound, a purified analytical standard of the compound would be required. A series of solutions with known concentrations of this compound would be prepared and analyzed.

A calibration curve is constructed by plotting the instrument response (e.g., peak area in HPLC) against the known concentration of the analyte. nih.gov The linearity is then evaluated by statistical methods.

Key Parameters for Linearity Assessment:

Coefficient of Determination (r²): This value indicates how well the data points fit the regression line. An r² value greater than 0.999 is often considered evidence of a strong linear relationship for triterpenoid (B12794562) analysis. semanticscholar.org

Calibration Curve Equation: The linear regression equation (y = mx + c) is used to calculate the concentration of this compound in unknown samples based on their measured response.

Residual Plot: A plot of the residuals (the difference between the observed and predicted values) should show a random pattern, confirming the appropriateness of the linear model.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted value. nih.gov For phytochemical analysis, it is commonly determined through a spike recovery experiment. nih.gov A known quantity of purified this compound standard would be added (spiked) into a sample matrix (e.g., a blank plant extract known not to contain this compound, or a previously analyzed sample with a known amount). The method's accuracy is then calculated as the percentage of the spiked amount that is recovered. Recoveries are often expected to be within 95-105% for many applications. nih.gov

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. scielo.br

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. scielo.br

For quantitative methods in natural product analysis, RSD values for precision are typically required to be less than 2-5%. semanticscholar.orgnih.gov

| Validation Parameter | Key Metric | Common Acceptance Criteria | Purpose |

| Accuracy | % Recovery | 95.0% - 105.0% | To demonstrate how close the measured result is to the true value. |

| Precision (Repeatability) | % RSD (Intra-day) | ≤ 2-5% | To show the consistency of results in one analytical run. |

| Precision (Intermediate) | % RSD (Inter-day) | ≤ 2-5% | To show the consistency of results across different runs. |

This table summarizes the typical metrics and acceptance criteria for assessing the accuracy and precision of an analytical method for a phytochemical like this compound.

Stability Studies of Analyte in Various Matrices and Standard Solutions

The assessment of an analyte's stability in various biological matrices and standard solutions is a critical component of bioanalytical method validation. These studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the moment of analysis, thereby guaranteeing the accuracy and reliability of the analytical data. For Ouabain, stability is influenced by factors such as storage temperature, pH, enzymatic activity within the matrix, and the effects of repeated freezing and thawing cycles.

Research indicates that Ouabain's stability is highly dependent on storage conditions. In prepared stock solutions, Ouabain demonstrates reasonable short-term stability at refrigerated temperatures and better long-term stability when frozen. For instance, reconstituted stock solutions are reported to be stable for up to two weeks at 4°C and for as long as two months when stored at -20°C. sigmaaldrich.com It is a common recommendation to avoid repeated freeze-thaw cycles for both standard solutions and biological samples containing Ouabain, as this can degrade the analyte and compromise sample integrity. mybiosource.comsigmaaldrich.com

In biological matrices, the stability profile is more complex. Studies on the pharmacokinetics of Ouabain in human plasma have determined a biological half-life of approximately 21 hours after intravenous administration. ahajournals.org For the purpose of sample handling and storage, laboratory stability tests are performed. In human plasma, Ouabain has been shown to be stable when stored at -20°C for at least 24 hours. oup.com Long-term stability assessments are crucial for studies where samples may be stored for extended periods before analysis.

The following table summarizes the stability of Ouabain under various conditions as reported in scientific literature.

| Matrix | Storage Condition | Duration | Stability Outcome | Citation |

|---|---|---|---|---|

| Standard Stock Solution | 4°C (Refrigerated) | Up to 2 weeks | Stable | sigmaaldrich.com |

| Standard Stock Solution | -20°C (Frozen) | Up to 2 months | Stable | sigmaaldrich.com |

| Human Plasma | -20°C (Frozen) | 24 hours | Stable | oup.com |

| Human Plasma | Body Temperature (In Vivo) | 21 hours | Plasma half-life | ahajournals.org |

| General Sample | 37°C | 48 hours | No obvious degradation observed | mybiosource.com |

Optimization of Extraction Efficiency

The goal of extraction is to isolate the target analyte from the complex sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection by the analytical instrument. For Ouabain, Solid-Phase Extraction (SPE) is a widely employed and extensively optimized technique, particularly for its analysis in biological fluids like plasma. oup.comahajournals.orgahajournals.orglww.com

The optimization of an SPE method involves several critical parameters. The choice of the sorbent material is fundamental; for Ouabain and other cardiac glycosides, reversed-phase sorbents like C18 are very common due to their ability to retain these moderately polar compounds from an aqueous matrix. oup.comahajournals.orgahajournals.orgresearchgate.net The process involves conditioning the sorbent (e.g., with methanol), loading the sample (often pre-treated, for instance by acidification with trifluoroacetic acid, TFA), washing away interferences (e.g., with water or a low-percentage organic solvent mixture), and finally eluting the analyte with a suitable organic solvent, such as acetonitrile or methanol, often in an acidified solution. oup.comahajournals.orglww.com

Research has demonstrated high extraction recoveries for Ouabain using these methods. For example, a standardized method for quantifying Ouabain-like factors from rat plasma using C18 cartridges reported a recovery of approximately 90%. ahajournals.org Another study developing an enzyme immunoassay for Ouabain in human plasma achieved mean recoveries ranging from 90% to 100% after SPE with C18 columns. oup.com A method for quantifying Ouabain in cell culture medium and cell lysates using a C18 SPE cartridge reported extraction recoveries ranging from 86.8% to 99.4%. researchgate.net However, the broad polarity range among different cardiotonic steroids can present challenges, and a multiplex method noted that recovery for some related compounds can be lower, emphasizing the need for method-specific optimization. biorxiv.org

The following table provides a summary of optimized SPE parameters and resulting efficiencies for Ouabain extraction from various matrices.

| Technique | Matrix | Sorbent | Key Solvents & Conditions | Reported Recovery | Citation |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Rat Plasma | C18 Bond Elut | Sample passed through C18 after methanol extraction. | ~90% | ahajournals.org |

| Solid-Phase Extraction (SPE) | Human Plasma | C18 Cartridge | Wash: Water. Elution: 25% Acetonitrile/0.1% TFA. | Not specified | ahajournals.org |

| Solid-Phase Extraction (SPE) | Human Plasma | C18 Columns | Sample acidified; Wash: Water/TFA; Elution: Acetonitrile/Water/TFA. | 90% - 100% | oup.com |

| Solid-Phase Extraction (SPE) | Plasma | C18 Bond Elut | Wash: Water, then 2.5% Acetonitrile. Elution: 25% Acetonitrile. | 40% - 90% (variable) | lww.com |

| Solid-Phase Extraction (SPE) | Cell Culture Medium & Cell Lysate | C18 Bond Elut | Wash: Water, then Methanol/Water (1:9). Elution: Methanol. | 86.8% - 99.4% | researchgate.net |

Emerging Research Avenues and Future Directions for Ouabanginone Studies

Identification and Characterization of Novel Biological Targets Beyond Na+/K+-ATPase

While the primary target of Ouabanginone is unequivocally the Na+/K+-ATPase enzyme, emerging research is focused on identifying and characterizing additional biological targets to explain the full spectrum of its cellular effects. The traditional view holds that this compound's binding to the Na+/K+-ATPase pump is the initiating event for its biological activity. nih.gov This interaction inhibits the pump's function of maintaining sodium and potassium gradients across the cell membrane. nih.gov

However, contemporary research suggests that the Na+/K+-ATPase also functions as a signal transducer and a scaffolding protein. It can form complexes with other signaling molecules, such as Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K). nih.gov Therefore, some of this compound's effects may not stem directly from the inhibition of ion pumping but rather from the modulation of these associated signaling pathways. The anticancer effects of this compound, for instance, have been linked to its preferential binding to the α3 isoform of the Na+/K+-ATPase, which subsequently triggers apoptosis (programmed cell death). nih.gov Future studies aim to dissect these Na+/K+-ATPase-independent signaling events to identify downstream effectors that could serve as novel drug targets. The challenge lies in developing tools and assays that can distinguish between effects caused by ion pump inhibition and those caused by pure signal transduction modulation.

Exploration of Unconventional Biological Activities (e.g., Senolytic Properties)

A particularly exciting avenue of this compound research is the exploration of its unconventional biological activities, most notably its potential as a senolytic agent. Senolytics are a class of drugs that selectively induce death in senescent cells—cells that have stopped dividing and contribute to aging and age-related diseases. nih.govnih.gov